1-(2-Chlorophenyl)ethylamine, also known by its IUPAC name N-[2-(4-chlorophenyl)ethyl]pentan-2-amine, is an organic compound classified as an amine. It features a molecular formula of and a molecular weight of approximately 225.76 g/mol. This compound is notable for its structural components, which include a pentan-3-yl group attached to an ethylamine backbone with a chlorophenyl substituent. The compound is primarily used in research applications and has garnered interest due to its potential biological activities.
The synthesis of 1-(2-Chlorophenyl)ethylamine can be accomplished through several methods, often involving the reaction of appropriate starting materials under controlled conditions.
The synthesis typically requires specific conditions such as temperature control, choice of solvent (e.g., ethanol or dichloromethane), and the use of catalysts or bases to facilitate the reaction. The purity and yield of the final product are critical and can be optimized through various purification techniques such as recrystallization or chromatography.
The molecular structure of 1-(2-Chlorophenyl)ethylamine can be represented using various chemical notation systems:
InChI=1S/C13H20ClN/c1-3-4-11(2)15-10-9-12-5-7-13(14)8-6-12/h5-8,11,15H,3-4,9-10H2,1-2H3
RKYCDNAZFJYVNU-UHFFFAOYSA-N
CCCC(C)NCCC1=CC=C(C=C1)Cl
The compound features a chlorophenyl group which contributes to its chemical properties and potential biological activity. The presence of chlorine in the aromatic ring can influence the compound's reactivity and interactions with biological targets.
1-(2-Chlorophenyl)ethylamine can participate in various chemical reactions typical for amines:
The reactivity of this compound can be influenced by the electronic effects of the chlorophenyl group, potentially enhancing its nucleophilicity or altering its stability under various conditions.
The mechanism of action for 1-(2-Chlorophenyl)ethylamine is not fully elucidated but is hypothesized based on its structural characteristics:
Further studies are necessary to clarify its precise mechanism and potential therapeutic applications.
Detailed physical property data would require empirical measurement under standardized conditions.
1-(2-Chlorophenyl)ethylamine has several scientific uses:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 1152-76-7
CAS No.: 90176-82-2